The compound can be sourced from synthetic routes involving the reduction of ketones or aldehydes. Its classification falls under chiral amines, which are essential in the synthesis of pharmaceuticals due to their ability to impart specific stereochemical properties to drug molecules.
The synthesis of (3S,4R)-3-Methyloxan-4-amine hydrochloride typically involves enantioselective reduction processes. One common method is the reduction of 3-methyloxan-4-one using chiral catalysts. This reaction is generally conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, with solvents like dichloromethane or toluene employed to facilitate the reaction.
The molecular structure of (3S,4R)-3-Methyloxan-4-amine hydrochloride can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) can be employed to confirm the structure and purity of the synthesized compound. These methods provide insights into the functional groups present and the spatial arrangement of atoms within the molecule .
(3S,4R)-3-Methyloxan-4-amine hydrochloride can participate in various chemical reactions:
The choice of reagents and conditions plays a critical role in determining the outcome of these reactions:
The mechanism of action for (3S,4R)-3-Methyloxan-4-amine hydrochloride primarily revolves around its role as a precursor in drug synthesis. Its chiral nature allows it to interact selectively with biological targets, potentially leading to enhanced pharmacological effects. The specific interactions depend on its structural conformation, which influences binding affinity and specificity towards receptors or enzymes involved in various metabolic pathways.
Studies exploring the interactions between this compound and biological systems highlight its potential utility in designing chiral drugs that exhibit improved efficacy and reduced side effects compared to racemic mixtures .
(3S,4R)-3-Methyloxan-4-amine hydrochloride has diverse applications across several fields:
Chiral tetrahydropyranyl amines represent a critical class of saturated oxygen heterocycles increasingly featured in modern medicinal chemistry. Characterized by a six-membered ring containing an oxygen atom and an amine group strategically positioned on a chiral scaffold, these compounds offer unique three-dimensional architectures for interaction with biological targets. The specific stereochemistry of the amine and adjacent substituents dictates their spatial orientation and hydrogen-bonding capabilities, forming the foundation of their pharmacophoric utility. Among these, (3S,4R)-3-methyloxan-4-amine hydrochloride (CAS 1523530-71-3) exemplifies the structural precision achievable in contemporary asymmetric synthesis, serving as a versatile intermediate for complex molecule construction [1] . Its defined stereochemistry at C3 and C4 positions enables highly selective molecular recognition events critical for advanced drug development programs targeting selective receptors and enzymes.
Saturated oxygen heterocycles, particularly tetrahydropyrans, provide exceptional metabolic stability and conformational rigidity compared to their acyclic counterparts or aromatic heterocycles. This stability stems from the chair conformation of the six-membered ring, which minimizes high-energy conformers and reduces entropic penalties upon target binding. The tetrahydropyran (THP) ring in (3S,4R)-3-methyloxan-4-amine hydrochloride serves as a stable platform for presenting the amine functionality in a fixed orientation, enhancing its vectorial presentation to biological targets . The oxygen atom within the THP ring contributes to:
Table 1: Comparative Properties of Bioactive Heterocycles
Heterocycle Type | Ring Size | Representative Bioactive Compound | Metabolic Stability | Conformational Flexibility |
---|---|---|---|---|
Tetrahydropyran | 6-membered | (3S,4R)-3-Methyloxan-4-amine HCl | High | Low (Chair conformation) |
Tetrahydrofuran | 5-membered | (3R,4S)-4-Methoxytetrahydrofuran-3-amine | Moderate | Moderate (Envelope conformation) |
Piperidine | 6-membered | N-Methylpiperidine | Moderate-High | Moderate |
Morpholine | 6-membered | Morpholine | High | Low |
The methyl substituent at the C3 position in (3S,4R)-3-methyloxan-4-amine hydrochloride introduces a strategically placed hydrophobic domain adjacent to the hydrogen-bonding capable amine. This 1,3-relationship between the methyl group and amine creates a spatially compact yet functionally diverse pharmacophore element, enabling simultaneous hydrophobic contacts and ionic interactions within target binding sites . The hydrochloride salt form enhances crystallinity and shelf stability (typically stored at 2-8°C under inert atmosphere), crucial for reliable industrial-scale synthetic applications [1] .
The (3S,4R) absolute configuration of 3-methyloxan-4-amine hydrochloride is not merely a structural curiosity but a critical determinant of its biological interactions. Stereogenic centers function as molecular "chiral locks" that dictate the compound's fit within asymmetric binding pockets of enzymes, receptors, and ion channels. In this specific diastereomer, the relative trans orientation of the C3 methyl and C4 amine substituents generates a distinct spatial arrangement that is inaccessible to its stereoisomers. This configuration enables:
Table 2: Commercial Availability of Stereodefined 3-Methyloxan-4-amine Hydrochloride
Supplier | Catalog ID | Purity (%) | Packaging Options (mg) | Price Range | Stereochemical Designation |
---|---|---|---|---|---|
AChemBlock | O33010 | 97 | 25, 100, 250, 1000 | $210-$2,195 | (3S,4R) specifically listed |
LabSolu | N/A | 97 | 100, 250, 500, 1000 | $491-$2,360 | trans-(3S,4R) confirmed |
001Chemical.com | N/A | 97 | Inquire | Quote-based | (3S,4R) specified |
Suppliers rigorously maintain stereochemical integrity through chiral analytical methods (e.g., chiral HPLC, optical rotation), with material typically available at 97% purity. The significant price differential between milligram and gram quantities ($210/25mg vs $2,195/g) reflects both the challenges in asymmetric synthesis and the compound's high value in medicinal chemistry programs [1] . This stereochemical precision directly translates to differential biological activity, as evidenced by patent applications specifically claiming the (3S,4R) configuration in antimicrobial formulations targeting oral pathogens [4].
The development of chiral tetrahydropyranyl amines parallels advances in asymmetric synthesis methodologies over three decades. Early routes to aminotetrahydropyrans relied on resolution of racemates through diastereomeric salt formation, resulting in significant material loss (maximum 50% yield) and limited stereochemical purity. Contemporary access to (3S,4R)-3-methyloxan-4-amine hydrochloride employs sophisticated catalytic methods:
The current commercial availability of (3S,4R)-3-methyloxan-4-amine hydrochloride marks a significant milestone, transitioning these scaffolds from challenging synthetic targets to accessible building blocks. This evolution is evidenced by the compound's inclusion in specialized catalogs as a "BUILDING BLOCK" since approximately 2015, with global stock maintained by major suppliers like AChemBlock and LabSolu [1] . Patent analyses reveal a corresponding increase in utilization, particularly in antimicrobial formulations where the stereochemistry enhances target binding to microbial enzymes involved in halitosis pathogenesis [4]. The hydrochloride salt form has proven essential for handling and stability, overcoming the hygroscopicity and oxidative degradation issues observed with earlier free base formulations.
Table 3: Historical Development Timeline of Chiral Aminotetrahydropyrans
Time Period | Synthetic Methodology | Maximum ee Achievable | Key Limitations | Industrial Adoption |
---|---|---|---|---|
1990-2000 | Racemic Synthesis + Resolution | 98% (after recrystallization) | Low yields (≤35%), expensive resolving agents | Limited to niche applications |
2000-2010 | Chiral Auxiliary Approaches | 95% | Multi-step synthesis, auxiliary removal required | Moderate, primarily pharma |
2010-2015 | Early Asymmetric Catalysis | 90% | Sensitive catalysts, specialized equipment | Emerging in specialty chemicals |
2015-Present | Advanced Catalytic Hydrogenation | 99% | Catalyst cost, substrate specificity | Widespread (commercially available) |
The compound's utility has expanded beyond simple amine building blocks to serve as:
Patent EP1886662A1 demonstrates this evolution, utilizing structurally related tetrahydropyranyl amines as core components in anti-microbial compounds targeting volatile sulfur compound-producing oral bacteria [4]. The progression from academic curiosity to commercially available building block (priced at $550/100mg) reflects the maturation of chiral synthesis technologies that now reliably deliver stereochemically pure complex heterocycles [1] .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1